2,3-Dibenzoylbutanedioic acid
Description
2,3-Dibenzoylbutanedioic acid is a dicarboxylic acid derivative featuring two benzoyl groups attached to a butanedioic acid backbone. Its structure combines aromatic and carboxylic functionalities, which may influence solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
101737-25-1 |
|---|---|
Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2,3-dibenzoylbutanedioic acid |
InChI |
InChI=1S/C18H14O6/c19-15(11-7-3-1-4-8-11)13(17(21)22)14(18(23)24)16(20)12-9-5-2-6-10-12/h1-10,13-14H,(H,21,22)(H,23,24) |
InChI Key |
MJXBFANAKDVZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanedioic acid, 2,3-dibenzoyl- can be synthesized through the esterification of tartaric acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolving tartaric acid in a suitable solvent like dichloromethane.
- Adding benzoyl chloride dropwise while maintaining the reaction temperature at around 0°C.
- Adding pyridine to neutralize the hydrochloric acid formed during the reaction.
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of butanedioic acid, 2,3-dibenzoyl- often involves large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-dibenzoyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoyl-substituted derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or other reduced forms.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl-substituted carboxylic acids, while reduction can produce benzoyl-substituted alcohols.
Scientific Research Applications
Butanedioic acid, 2,3-dibenzoyl- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral resolving agent for the separation of enantiomers in various chemical processes.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.
Industry: Butanedioic acid, 2,3-dibenzoyl- is employed in the production of high-performance materials and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of butanedioic acid, 2,3-dibenzoyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, depending on the context. The compound’s chiral nature allows it to selectively bind to chiral centers in proteins and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, compounds with benzoyl, benzoate, or dicarboxylic acid motifs are discussed in the sources. Below is a comparative analysis based on general structural and functional similarities:
Table 1: Comparison of Key Compounds
Key Observations:
Benzoyl vs. Benzhydryl Groups: 2,3-Dibenzoylbutanedioic acid contains two benzoyl moieties, which differ from the benzhydryl (diphenylmethanol) groups in diphenhydramine derivatives. Benzathine benzylpenicillin uses dibenzylethylenediamine as a counterion to improve stability and solubility , highlighting the role of benzyl groups in modifying pharmacokinetics.
Carboxylic Acid Functionality: Unlike 3-hydroxybenzaldehyde (a mono-aldehyde), 2,3-dibenzoylbutanedioic acid has two carboxylic acid groups, which could enable chelation or salt formation.
Synthetic Utility: 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one (mentioned in ) shares a benzoyl-substituted heterocyclic framework. Such structures are often explored for antimicrobial or anticancer activity .
Research Findings and Data Gaps
The evidence lacks explicit studies on 2,3-dibenzoylbutanedioic acid. Critical gaps include:
- Physicochemical Properties : Melting point, solubility, and stability data are absent.
- Biological Activity: No pharmacological or toxicological profiles are available.
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